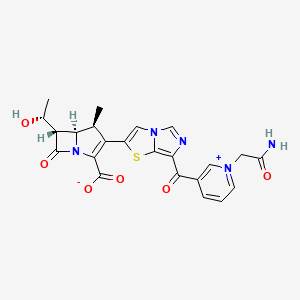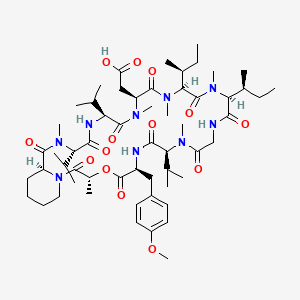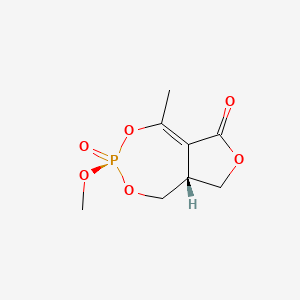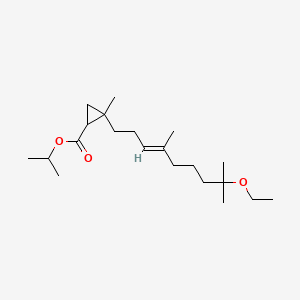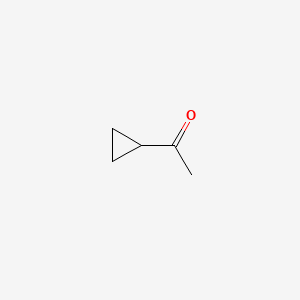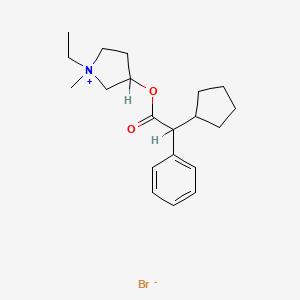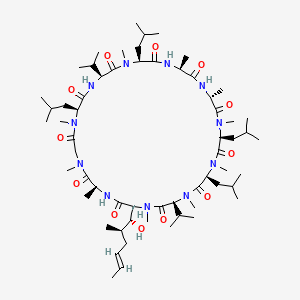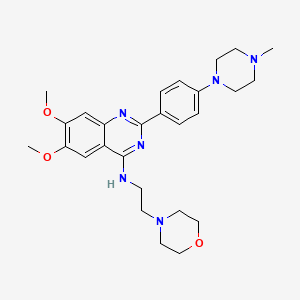
CPG-52364
概要
説明
CPG-52364は、Toll様受容体9(TLR9)アンタゴニストとしての役割で知られている低分子化合物です。さまざまな炎症性疾患や自己免疫疾患における潜在的な治療効果について研究されています。 この化合物は、TLR9の活性化を阻害することで作用します。TLR9は、細菌やウイルスのDNA中のメチル化されていないシトシン-リン酸-グアニン(CpG)モチーフを認識することで、免疫応答において重要な役割を果たします .
準備方法
CPG-52364の合成には、中間体の調製と、それらを反応させて最終生成物を生成することが含まれる、いくつかの段階があります。合成経路には、一般的に、有機溶媒、触媒、特定の反応条件が用いられ、目的の化学構造が得られます。 工業的な生産方法には、最適化された反応条件を用いた大規模合成が含まれており、化合物の高収率と高純度が確保されます .
化学反応の分析
CPG-52364は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を生成します。
還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。
置換: 置換反応は、分子内の特定の原子または基を置換するために実行できます。これらの反応で一般的に使用される試薬および条件には、酸化剤、還元剤、および触媒が含まれます。
科学研究における用途
化学: TLR9の免疫応答における役割を研究するための研究ツールとして使用されます。
生物学: この化合物は、TLR9活性化の根底にある分子機構とその細胞プロセスへの影響を調査するために使用されます。
医学: This compoundは、TLR9の不適切な活性化を阻害することにより、全身性エリテマトーデスなどの自己免疫疾患の治療に有望であることが示されています
科学的研究の応用
Chemistry: It is used as a research tool to study the role of TLR9 in the immune response.
Biology: The compound is used to investigate the molecular mechanisms underlying TLR9 activation and its effects on cellular processes.
Medicine: CPG-52364 has shown promise in the treatment of autoimmune diseases, such as systemic lupus erythematosus, by inhibiting the inappropriate activation of TLR9
作用機序
CPG-52364は、TLR9の活性化を阻害することで効果を発揮します。TLR9は、細菌やウイルスのDNA中のメチル化されていないCpGモチーフを認識するパターン認識受容体です。活性化されると、TLR9は、炎症性サイトカインやケモカインの産生につながるシグナル伝達カスケードをトリガーします。 TLR9の活性化を阻害することにより、this compoundは下流のシグナル伝達イベントを防ぎ、炎症と免疫活性化を軽減します .
類似の化合物との比較
This compoundは、TLR7、TLR8、およびTLR9を含む複数のToll様受容体を阻害する能力においてユニークです。この広域スペクトル阻害により、さまざまな疾患におけるこれらの受容体の役割を研究するための貴重なツールとなっています。類似の化合物には以下のようなものがあります。
ヒドロキシクロロキン: TLR9も阻害するマラリア治療薬ですが、作用機序と治療プロフィールが異なります。
キナクリン: TLR9阻害活性を有する別のマラリア治療薬ですが、薬物動態が異なります。
This compoundは、TLR9の強力で選択的な阻害により際立っており、免疫学および炎症の分野におけるさらなる研究開発のための有望な候補となっています .
類似化合物との比較
CPG-52364 is unique in its ability to inhibit multiple Toll-like receptors, including TLR7, TLR8, and TLR9. This broad-spectrum inhibition makes it a valuable tool for studying the role of these receptors in various diseases. Similar compounds include:
Hydroxychloroquine: An antimalarial drug that also inhibits TLR9 but has a different mechanism of action and therapeutic profile.
Quinacrine: Another antimalarial drug with TLR9 inhibitory activity but with different pharmacokinetic properties.
Chloroquine: Similar to hydroxychloroquine, it inhibits TLR9 and is used in the treatment of autoimmune diseases
This compound stands out due to its potent and selective inhibition of TLR9, making it a promising candidate for further research and development in the field of immunology and inflammation .
特性
IUPAC Name |
6,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3/c1-31-10-12-33(13-11-31)21-6-4-20(5-7-21)26-29-23-19-25(35-3)24(34-2)18-22(23)27(30-26)28-8-9-32-14-16-36-17-15-32/h4-7,18-19H,8-17H2,1-3H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOZJWZCVIRDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4C(=N3)NCCN5CCOCC5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093135-60-4 | |
| Record name | CPG-52364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093135604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CPG-52364 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVM84YK6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


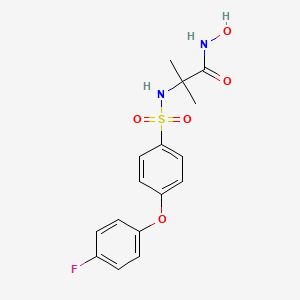
![Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1669502.png)
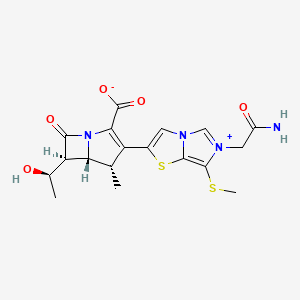
![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
